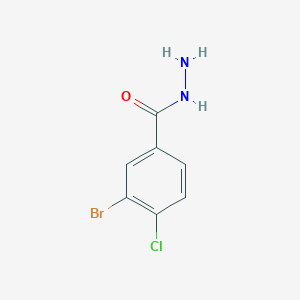

3-Bromo-4-chlorobenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLUVSFWRCWHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370781 | |

| Record name | 3-Bromo-4-chlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148993-18-4 | |

| Record name | 3-Bromo-4-chlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148993-18-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-4-chlorobenzhydrazide, a key building block in contemporary drug discovery, particularly in the development of protein degraders.

Core Chemical Properties

This compound is a halogenated aromatic hydrazide. Its structure incorporates a bromine and a chlorine atom on the benzene ring, which can influence its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClN₂O | [1] |

| Molecular Weight | 249.49 g/mol | [2] |

| CAS Number | 148993-18-4 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 165-168 °C | |

| Solubility | While specific quantitative solubility data for this compound is not readily available, analogous compounds like 4-chlorobenzhydrazide are soluble in polar organic solvents such as methanol and ethanol, with limited solubility in water. | |

| Synonyms | 3-bromo-4-chlorobenzohydrazide, Benzoic acid, 3-bromo-4-chloro-, hydrazide | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, predicted data and analysis of similar structures can provide valuable insights.

Mass Spectrometry: The predicted monoisotopic mass is 247.9352 Da. For the protonated molecule [M+H]⁺, the predicted m/z is 248.94248.[3] Due to the presence of bromine and chlorine isotopes, the mass spectrum is expected to show a characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not available, the spectra of the precursor, 3-bromo-4-chlorobenzoic acid, can offer some guidance on the expected chemical shifts of the aromatic protons and carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic peaks for N-H stretching of the hydrazide group, C=O stretching of the amide, and C-Br and C-Cl stretching in the fingerprint region.

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 3-Bromo-4-chlorobenzoic acid with hydrazine hydrate. The following is a generalized experimental protocol adapted from procedures for similar benzhydrazide syntheses.

Materials:

-

3-Bromo-4-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous N,N-Dimethylformamide (DMF) as a solvent

-

Dry glassware

Methodology:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-4-chlorobenzoic acid in an excess of thionyl chloride. The mixture is refluxed for 2-3 hours to form the corresponding acid chloride. After the reaction is complete, excess thionyl chloride is removed under reduced pressure.

-

Formation of Hydrazide: The resulting crude 3-bromo-4-chlorobenzoyl chloride is dissolved in a suitable anhydrous solvent like DMF. The solution is cooled in an ice bath.

-

Reaction with Hydrazine: Hydrazine hydrate is added dropwise to the cooled solution of the acid chloride with vigorous stirring. The reaction is typically exothermic.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The product is then precipitated by pouring the reaction mixture into cold water. The solid precipitate is collected by filtration, washed with water to remove any unreacted hydrazine hydrate and other water-soluble impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Role in Drug Discovery: A Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block".[2] This indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound can serve as a precursor for the synthesis of ligands that bind to various proteins of interest. The hydrazide functional group is a versatile handle for further chemical modifications to build the complete PROTAC molecule.

Safety and Handling

General Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

For detailed safety information, it is recommended to consult the Safety Data Sheet for 3-Bromo-4-chlorobenzoic acid.[4]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly as a scaffold for the development of PROTACs. Its synthesis is achievable through standard organic chemistry techniques. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as a key component in the next generation of targeted therapeutics.

References

3-Bromo-4-chlorobenzhydrazide molecular structure and formula

An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide

This technical guide provides a comprehensive overview of the molecular structure, formula, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is a halogenated aromatic organic compound. Its structure consists of a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 4-position, and a hydrazide group at the 1-position.

Molecular Formula: C₇H₆BrClN₂O[1][2]

Molecular Weight: 249.49 g/mol [2]

IUPAC Name: 3-bromo-4-chlorobenzohydrazide[3]

Synonyms: 3-bromo-4-chlorobenzohydrazide, Benzoic acid, 3-bromo-4-chloro-, hydrazide, 2-bromo-1-chlorobenzene-4-carbohydrazide, Benzoic acid,3-bromo-4-chloro-, hydrazide, 3-bromanyl-4-chloranyl-benzohydrazide[1]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical and Predicted Properties

Experimental physicochemical data for this compound is limited in publicly available literature. The table below summarizes known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClN₂O | [1][2] |

| Molecular Weight | 249.49 g/mol | [2] |

| Physical Form | Solid | [1] |

| XlogP (Predicted) | 1.8 | [3] |

| Monoisotopic Mass | 247.9352 Da | [3] |

Table 1: Physicochemical and Predicted Properties of this compound.

Synthesis Protocol

Starting Material: 3-Bromo-4-chlorobenzoic acid. This precursor is commercially available and has a reported melting point of 218-222 °C.

Proposed Experimental Protocol:

Reaction: 3-Bromo-4-chlorobenzoic acid to this compound

Step 1: Activation of the Carboxylic Acid

-

To a solution of 3-bromo-4-chlorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.5 eq.).

-

If the reaction is slow, a catalyst like 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) can be added.

-

Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, or until the starting carboxylic acid is consumed (monitored by TLC). This forms an activated acyl-imidazole intermediate.

Step 2: Hydrazinolysis

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (or a solution of hydrazine in THF) (1.2-1.5 eq.) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Figure 2: Proposed synthesis workflow for this compound.

Role in Drug Development: Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block".[2] This indicates its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

PROTAC Technology

PROTACs are heterobifunctional molecules designed to eliminate specific target proteins from cells.[4][5] They consist of three main components:

-

A ligand that binds to the target protein of interest (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

By bringing the target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6] This approach offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable".[7]

Application of this compound

Molecules like this compound can serve as precursors or fragments for either the "warhead" ligand or the E3 ligase ligand, depending on the specific design of the PROTAC. The bromine and chlorine atoms provide sites for further chemical modification, such as cross-coupling reactions, to build more complex molecular architectures. The hydrazide group itself can be a key pharmacophore or a reactive handle for linker attachment.

Figure 3: General mechanism of action for a PROTAC.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of targeted protein degradation technologies. While comprehensive experimental data on the compound itself is sparse, its structural features and classification as a protein degrader building block make it a compound of interest for medicinal chemists and researchers exploring novel therapeutic modalities. The proposed synthesis protocol provides a viable route for its preparation, enabling further investigation into its applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - 148993-18-4 (C7H6BrClN2O) [pubchemlite.lcsb.uni.lu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide (CAS: 148993-18-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzhydrazide, a halogenated benzohydrazide derivative of interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, spectral characterization, and potential therapeutic applications, with a focus on its antimicrobial and anticancer activities.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₆BrClN₂O.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 4-position, and a hydrazide functional group at the 1-position. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 148993-18-4 | [1] |

| Molecular Formula | C₇H₆BrClN₂O | [1][2] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI | InChI=1S/C7H6BrClN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | [1][3] |

| InChIKey | MPLUVSFWRCWHFP-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C=C1C(=O)NN)Br)Cl | [3] |

Synthesis

A probable synthetic pathway is the reaction of 3-bromo-4-chlorobenzoic acid with a suitable activating agent, such as thionyl chloride or 1,1'-carbonyldiimidazole, to form an activated intermediate (e.g., an acyl chloride or an N-acylimidazole). This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound.

Experimental Workflow for Benzohydrazide Synthesis

References

Physical properties of 3-Bromo-4-chlorobenzhydrazide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Bromo-4-chlorobenzhydrazide, focusing on its melting point and solubility. This document is intended to serve as a valuable resource for laboratory researchers, medicinal chemists, and professionals in the field of drug development and materials science.

Core Physical Properties

This compound is a halogenated aromatic hydrazide. Its physical characteristics are crucial for its handling, purification, and application in further chemical synthesis and biological screening.

Data Presentation

The quantitative physical data for this compound is summarized in the table below.

| Property | Value | Source |

| Melting Point | 165-168 °C | Commercial Supplier Data |

| Molecular Formula | C₇H₆BrClN₂O | [1][2] |

| Molecular Weight | 249.49 g/mol | [1][2] |

| Appearance | Solid | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Melting Range: The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, or DMSO) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

-

Quantitative Analysis (Optional): For a precise solubility measurement, the saturated solution is filtered, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

The following diagrams illustrate the experimental workflow for determining the physical properties of this compound and a proposed synthetic pathway.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Testing.

Caption: Proposed Synthesis of this compound.

References

An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzhydrazide, a halogenated aromatic hydrazide of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and explores potential, though currently unelucidated, biological applications by drawing parallels with structurally related compounds.

Chemical Identity and Properties

This compound is a synthetic organic compound featuring a benzene ring substituted with bromine and chlorine atoms, as well as a hydrazide functional group. This combination of functionalities makes it a versatile building block for the synthesis of more complex molecules.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | This compound |

| Synonyms | 3-bromo-4-chlorobenzohydrazide; Benzoic acid, 3-bromo-4-chloro-, hydrazide; 2-bromo-1-chlorobenzene-4-carbohydrazide; 3-bromanyl-4-chloranyl-benzohydrazide |

Table 2: Physicochemical Data

| Property | Value |

| CAS Number | 148993-18-4[1] |

| Molecular Formula | C₇H₆BrClN₂O[1] |

| Molecular Weight | 249.49 g/mol [1] |

| Appearance | Solid[1] |

| InChI | InChI=1S/C7H6BrClN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)[1] |

| InChIKey | MPLUVSFWRCWHFP-UHFFFAOYSA-N[1] |

Synthesis Protocol

Step 1: Synthesis of 3-Bromo-4-chlorobenzoic acid

The synthesis of the carboxylic acid precursor can be achieved through various methods, including the bromination of 4-chlorobenzoic acid.

Materials:

-

4-chlorobenzoic acid

-

Acetyl chloride

-

Aluminum chloride (acylation catalyst)

-

Bromine

-

Hypochlorite solution

-

Appropriate solvents (e.g., a non-polar organic solvent for the initial reaction)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a suitable reaction vessel, 4-chlorobenzoic acid is reacted with acetyl chloride in the presence of an acylation catalyst like aluminum chloride. The reaction temperature is maintained between 0°C and 100°C.

-

The resulting reaction mixture is then treated with bromine at a temperature ranging from 50°C to 150°C.

-

The bromination product is isolated and subsequently reacted with a hypochlorite solution at a temperature between 0°C and 100°C to yield 3-bromo-4-chlorobenzoic acid.

Step 2: Conversion to this compound

The synthesized 3-bromo-4-chlorobenzoic acid is then converted to the corresponding hydrazide.

Materials:

-

3-bromo-4-chlorobenzoic acid

-

Thionyl chloride or a similar activating agent (e.g., 1,1'-carbonyldiimidazole)

-

Hydrazine hydrate or a solution of hydrazine in a suitable solvent (e.g., tetrahydrofuran)

-

Anhydrous organic solvent (e.g., tetrahydrofuran)

-

Standard laboratory glassware and safety equipment

Procedure:

-

3-bromo-4-chlorobenzoic acid is dissolved in an anhydrous organic solvent.

-

An activating agent, such as thionyl chloride, is added to convert the carboxylic acid to a more reactive acyl chloride. This step is typically performed under inert atmosphere and with cooling.

-

After the activation is complete, hydrazine hydrate is added dropwise to the reaction mixture. The reaction is usually exothermic and may require cooling to maintain a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete conversion.

-

Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the biological activities of structurally similar compounds can provide insights into its potential applications and areas for future research.

A noteworthy analogue is 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol found in seaweeds. BDB has demonstrated antioxidant effects and has been shown to protect human keratinocytes from oxidative stress. This protective mechanism is mediated through the activation of the NF-E2-related factor 2 (Nrf2) signaling pathway. BDB was found to increase the production of reduced glutathione by enhancing the expression of glutathione-synthesizing enzymes. This action is initiated by the phosphorylation of upstream signaling proteins, such as extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which leads to the nuclear translocation of Nrf2.

Furthermore, BDB has been reported to attenuate allergic contact dermatitis by promoting the generation of CD4+Foxp3+ regulatory T cells (Tregs). This suggests that compounds with this structural motif may possess immunomodulatory and anti-inflammatory properties.

While it is crucial to emphasize that these activities have not been demonstrated for this compound, the precedent set by BDB suggests that it could be a valuable tool for investigating similar biological pathways.

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for the initial biological screening of this compound, based on the known activities of its analogue.

Postulated Nrf2 Signaling Pathway Activation

Based on the activity of the related compound 3-bromo-4,5-dihydroxybenzaldehyde, the following diagram illustrates the hypothetical activation of the Nrf2 signaling pathway by a similar bioactive compound.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations. While its biological profile remains to be elucidated, the activities of structurally related compounds suggest that it may be a valuable probe for investigating antioxidant and anti-inflammatory pathways. The experimental protocols and potential research directions outlined in this guide provide a foundation for researchers and scientists to unlock the full potential of this compound.

References

Reactivity of the Hydrazide Group in 3-Bromo-4-chlorobenzhydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydrazide functional group in 3-Bromo-4-chlorobenzhydrazide, a versatile building block in medicinal chemistry and materials science. The document details the synthesis of this key intermediate and explores its primary reactions, including the formation of hydrazones (Schiff bases) and subsequent cyclization to form valuable heterocyclic scaffolds such as 1,3,4-oxadiazoles and pyrazoles. Emphasis is placed on the synthetic protocols, quantitative data, and the biological significance of the resulting derivatives, particularly their potential as antimicrobial and anticancer agents. This guide also visualizes key reaction pathways and a relevant biological signaling pathway to provide a clear and concise understanding of the chemical and pharmacological properties of this compound and its derivatives.

Introduction

This compound is a halogenated aromatic hydrazide that has garnered significant interest in the field of drug discovery and development. The presence of the bromo and chloro substituents on the benzene ring, coupled with the reactive hydrazide moiety (-CONHNH2), makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. The hydrazide group serves as a versatile nucleophile and a key pharmacophore, enabling the construction of molecules with a wide range of biological activities. This guide will delve into the core reactivity of the hydrazide group in this compound, providing detailed experimental insights and highlighting the therapeutic potential of its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding benzoic acid.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Bromo-4-chlorobenzoic acid

A common method for the preparation of this compound involves the initial conversion of 3-Bromo-4-chlorobenzoic acid to its methyl ester, followed by reaction with hydrazine hydrate.

Step 1: Esterification of 3-Bromo-4-chlorobenzoic acid

-

To a solution of 3-Bromo-4-chlorobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude methyl 3-bromo-4-chlorobenzoate is then purified, typically by recrystallization.

Step 2: Hydrazinolysis of Methyl 3-bromo-4-chlorobenzoate

-

Dissolve methyl 3-bromo-4-chlorobenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Upon cooling, the this compound product precipitates and can be collected by filtration and recrystallized to afford the pure compound.

Reactivity of the Hydrazide Group

The hydrazide group in this compound is a key functional group that dictates its reactivity. The terminal amino group is nucleophilic and readily reacts with electrophiles, most notably the carbonyl group of aldehydes and ketones.

Formation of Hydrazones (Schiff Bases)

The most characteristic reaction of hydrazides is their condensation with aldehydes and ketones to form N'-substituted benzylidenebenzohydrazides, commonly known as hydrazones or Schiff bases. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Caption: General reaction for the formation of hydrazones.

-

A mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in ethanol.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Cyclization Reactions

The hydrazone derivatives of this compound are important intermediates for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles.

N'-acylhydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. Various oxidizing agents can be employed for this transformation.

Caption: Synthesis of 1,3,4-oxadiazoles from hydrazones.

-

The appropriate N'-(substituted benzylidene)-3-bromo-4-chlorobenzohydrazide is refluxed in acetic anhydride for several hours.

-

The excess acetic anhydride is removed under reduced pressure.

-

The residue is poured into ice-cold water.

-

The resulting solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent.

While not a direct reaction of the hydrazone, this compound can be a precursor for pyrazole synthesis. The hydrazide can be hydrolyzed to the corresponding hydrazine, which can then be reacted with a 1,3-dicarbonyl compound to form the pyrazole ring. Alternatively, thiosemicarbazide derivatives of the hydrazide can undergo cyclocondensation reactions.

Biological Activity of Derivatives

Derivatives of this compound, particularly hydrazones and 1,3,4-oxadiazoles, have been investigated for a range of biological activities.

Antimicrobial Activity

Many hydrazone derivatives of halogenated benzhydrazides exhibit significant antibacterial and antifungal properties.[1][2] The presence of the azomethine group (-N=CH-) is often crucial for their activity.

Table 1: Antimicrobial Activity of Representative Hydrazone Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| N'-(4-fluorobenzylidene)benzohydrazide derivative | S. aureus | 0.24 | [1] |

| N'-(4-fluorobenzylidene)benzohydrazide derivative | E. coli | 0.49 | [1] |

| Pyrimidine-hydrazone derivative | S. aureus | 6.25 | [1] |

| Pyrimidine-hydrazone derivative | E. coli | 12.5 | [1] |

| Halogen-substituted thiadazole hydrazone | S. aureus | - | [2] |

| Halogen-substituted thiadazole hydrazone | C. albicans | - | [2] |

Note: Data for closely related structures are presented due to the limited availability of specific data for this compound derivatives.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in anticancer drug design.[3] Derivatives of this compound containing this heterocycle have shown promising cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 2a) | PC3 (Prostate Cancer) | 0.2 | [4] |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 2c) | PC3 (Prostate Cancer) | 0.2 | [4] |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 3m) | PC3 (Prostate Cancer) | 0.3 | [4] |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 4h) | A549 (Lung Cancer) | <0.14 | [5] |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 4i) | A549 (Lung Cancer) | 1.59 | [5] |

Note: Data for structurally related 1,3,4-oxadiazoles are presented to illustrate the potential of this class of compounds.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Several studies have suggested that the biological activity of hydrazide derivatives and their heterocyclic products, such as 1,3,4-oxadiazoles, may be attributed to their ability to modulate key cellular signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, and cancer.[6][7][8] Inhibition of the NF-κB pathway can lead to anti-inflammatory and pro-apoptotic effects.

Caption: Proposed inhibition of the NF-κB signaling pathway.

The diagram illustrates that pro-inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for proteasomal degradation, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation and cell proliferation. Derivatives of this compound may exert their therapeutic effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing NF-κB activation.[6][7][8]

Conclusion

This compound is a highly valuable and reactive intermediate in organic and medicinal chemistry. Its hydrazide functional group provides a versatile handle for the synthesis of a wide range of derivatives, most notably hydrazones and 1,3,4-oxadiazoles. These derivatives have demonstrated significant potential as antimicrobial and anticancer agents, with evidence suggesting that their mechanism of action may involve the modulation of critical cellular signaling pathways such as NF-κB. The synthetic protocols and biological data presented in this guide underscore the importance of this compound as a scaffold for the development of novel therapeutic agents. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial evaluation of a set of heterobicyclic methylthiadiazole hydrazones: synthesis, characterization, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-κB signaling and HSP70/HSP90 proteins by newly synthesized hydrazide derivatives in arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-κB signaling and HSP70/HSP90 proteins by newly synthesized hydrazide derivatives in arthritis model | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

The Rising Potential of 3-Bromo-4-chlorobenzhydrazide Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

Researchers, scientists, and professionals in drug development are increasingly turning their attention to a promising class of compounds: 3-Bromo-4-chlorobenzhydrazide derivatives. Possessing a unique structural motif, these molecules are demonstrating a wide spectrum of biological activities, including significant antimicrobial, antifungal, and anticancer properties. This technical guide provides an in-depth analysis of the current research, summarizing key quantitative data, detailing experimental methodologies, and visualizing the fundamental scientific processes involved.

Core Synthesis and Derivatization

The foundational structure, this compound, serves as a versatile scaffold for the synthesis of a multitude of derivatives. The general synthetic pathway commences with the esterification of 3-bromo-4-chlorobenzoic acid, followed by hydrazinolysis to yield the core benzhydrazide. This intermediate is then typically reacted with a variety of aldehydes or other reactive species to produce a diverse library of N'-substituted derivatives.

Antimicrobial and Antifungal Activity

Derivatives of 3-bromo-benzohydrazide have shown considerable promise as antimicrobial agents. A study involving a series of 3-bromo-N'-(substituted benzylidene)benzohydrazides revealed potent activity against a panel of microorganisms.

Table 1: Antimicrobial Activity of 3-Bromo-benzohydrazide Derivatives

| Compound ID | Substituent | pMICam (µM/ml) |

| 3 | - | 1.62 |

| 15 | - | 1.62 |

| 18 | - | 1.62 |

Note: pMICam represents the negative logarithm of the minimum inhibitory concentration.[1]

The antifungal potential of benzohydrazide derivatives is also a significant area of investigation. Research has demonstrated that certain structural modifications can lead to potent antifungal agents. For instance, some N',N'-dibenzylbenzohydrazides have exhibited excellent activity against the phytopathogenic fungus Botrytis cinerea.[2]

Anticancer Potential

The exploration of 3/4-bromo benzohydrazide derivatives has extended into oncology, with several compounds demonstrating notable anticancer activity. In a study screening a series of these compounds, one derivative emerged as a particularly potent agent against the HCT116 human colon cancer cell line.[3]

Table 2: Anticancer Activity of a 3/4-Bromo Benzohydrazide Derivative

| Compound ID | Cell Line | IC50 (µM) | Standard Drug (Tetrandrine) IC50 (µM) | Standard Drug (5-Fluorouracil) IC50 (µM) |

| 22 | HCT116 | 1.20 | 1.53 | 4.6 |

This data indicates that compound 22 is more potent than the standard anticancer drugs tetrandrine and 5-fluorouracil in this specific assay.[3]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.

General Procedure for Synthesis of N'-substituted Benzohydrazides

A solution of the appropriate benzohydrazide (0.01 mol) in ethanol (20 mL) is treated with the desired aldehyde (0.01 mol). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is refluxed for a specified period (typically 2-6 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The in vitro antimicrobial activity is determined using the broth microdilution method. A twofold serial dilution of each compound is prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Conclusion and Future Directions

The data presented herein underscores the significant potential of this compound derivatives as a fertile ground for the discovery of novel therapeutic agents. The demonstrated antimicrobial, antifungal, and anticancer activities warrant further investigation. Future research should focus on expanding the library of these derivatives, elucidating their mechanisms of action, and conducting in vivo studies to assess their efficacy and safety profiles. The structure-activity relationship (SAR) studies will be pivotal in optimizing the lead compounds to enhance their potency and selectivity, paving the way for potential clinical candidates.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzhydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and rich history of benzhydrazide compounds, a class of molecules that has evolved from chemical curiosities to cornerstones in medicinal chemistry and drug development. We will explore the foundational synthesis, key historical milestones, and the elucidation of their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

A Historical Perspective: From Hydrazine to a Privileged Scaffold

The story of benzhydrazides is intrinsically linked to the pioneering work of German chemist Theodor Curtius . In the late 19th century, Curtius made seminal contributions to the field of nitrogen chemistry, including the discovery of hydrazine (N₂H₄) in 1887.[1] His extensive investigations into the reactivity of hydrazine and its derivatives laid the essential groundwork for the synthesis of hydrazides.

While Curtius's 1894 publication, "Hydrazide und Azide organischer Säuren" (Hydrazides and Azides of Organic Acids), systematically detailed the synthesis and characterization of various hydrazides, the first synthesis of the parent compound, benzoylhydrazine, is generally cited to have occurred in the early 20th century.[2][3] These early syntheses typically involved the reaction of a benzoic acid derivative, such as benzoyl chloride or an ester like methyl benzoate, with hydrazine hydrate.[2]

Initially, benzhydrazides were primarily of interest for their utility in organic synthesis, serving as versatile intermediates in the preparation of various heterocyclic compounds.[2] However, the trajectory of benzhydrazide research dramatically shifted with the discovery of the remarkable biological activity of a related compound, isoniazid (isonicotinic acid hydrazide), as a potent anti-tubercular agent in the mid-20th century. This discovery catalyzed a surge of interest in hydrazide-containing molecules, leading to the exploration of benzhydrazides as a "privileged scaffold" in drug discovery.

Over the decades, researchers have synthesized and screened a vast library of benzhydrazide derivatives, revealing a broad spectrum of pharmacological activities. These include antibacterial, antifungal, anticonvulsant, anti-inflammatory, antioxidant, and, most notably, anticancer properties.[4] This versatility has cemented the benzhydrazide core as a valuable starting point for the design of novel therapeutic agents.

Synthesis of Benzhydrazide and its Derivatives: Experimental Protocols

The synthesis of benzhydrazide and its subsequent derivatization into Schiff bases are fundamental procedures in the exploration of this compound class. Below are detailed experimental protocols for these key reactions.

General Procedure for the Synthesis of Benzhydrazide

This protocol describes the conventional method for synthesizing benzhydrazide from methyl benzoate and hydrazine hydrate.

Materials:

-

Methyl benzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, combine methyl benzoate (1.0 equivalent) and hydrazine hydrate (1.2 equivalents).

-

Add a minimal amount of ethanol to facilitate mixing.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature. A white precipitate of benzhydrazide should form.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted hydrazine hydrate.

-

Dry the crude product. For further purification, recrystallize the benzhydrazide from ethanol.

General Procedure for the Synthesis of Benzhydrazide Schiff Bases

This protocol outlines the synthesis of N'-benzylidenebenzohydrazide, a common Schiff base derivative.

Materials:

-

Benzhydrazide

-

Substituted or unsubstituted benzaldehyde

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve benzhydrazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Add the desired benzaldehyde (1.0 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, gentle heating or reflux may be necessary to drive the reaction to completion.

-

Upon completion, the Schiff base product often precipitates out of the solution. If not, the product can be obtained by reducing the solvent volume or by adding a non-polar solvent.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Biological Activities and Quantitative Data

The therapeutic potential of benzhydrazide derivatives stems from their diverse biological activities. Extensive research has quantified the efficacy of these compounds against various targets, particularly in the realm of oncology.

Anticancer Activity

Benzhydrazide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Benzhydrazide Derivatives (IC₅₀ values in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | HCT116 (Colon) | 19 | [4] |

| MCF7 (Breast) | 18 | [4] | |

| Derivative B | Human Colorectal Cancer | 37.71 | [4] |

| H20 | A549 (Lung) | 0.46 | |

| MCF-7 (Breast) | 0.29 | ||

| HeLa (Cervical) | 0.15 | ||

| HepG2 (Liver) | 0.21 | ||

| Compound 5t | HeLa (Cervical) | 0.66 | [4] |

Note: The specific structures of "Derivative A" and "Derivative B" are detailed in the cited literature.

Enzyme Inhibition

A primary mechanism through which benzhydrazides exert their biological effects is through the inhibition of specific enzymes. This targeted inhibition disrupts cellular processes essential for pathogen or cancer cell survival.

Table 2: Enzyme Inhibitory Activity of Selected Benzhydrazide Derivatives (IC₅₀ values in µM)

| Compound Class/ID | Target Enzyme | IC₅₀ (µM) | Reference |

| Benzhydrazide (BZH) | Horseradish Peroxidase (HRPC) | 1000 | [5] |

| 2-Naphthoichydrazide | Horseradish Peroxidase (HRPC) | 35 | [5] |

| Compound H20 | EGFR Kinase | 0.08 | |

| Compound 9 | α-amylase | 116.19 | [6][7] |

| ohbh10 | Monoamine Oxidase B (MAO-B) | In silico prediction | [8] |

| Acetylcholinesterase (AChE) | In silico prediction | [8] |

Mechanisms of Action: Signaling Pathways and Molecular Targets

The diverse biological activities of benzhydrazide derivatives arise from their interaction with various molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinase Signaling

Many benzhydrazide derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation, survival, and metastasis. Inhibition of EGFR blocks downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.

Disruption of Microtubule Dynamics

Certain benzhydrazide derivatives have been shown to interfere with tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.

Experimental Workflow for Synthesis and Biological Screening

The discovery of novel bioactive benzhydrazide derivatives follows a systematic workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion and Future Directions

From their initial synthesis rooted in the foundational work of Theodor Curtius, benzhydrazide compounds have traversed a remarkable journey to become a cornerstone of modern medicinal chemistry. Their synthetic accessibility, coupled with a broad and tunable spectrum of biological activities, ensures their continued relevance in the quest for novel therapeutics.

Future research in this area will likely focus on several key aspects. The development of more selective and potent derivatives through structure-activity relationship (SAR) studies and computational modeling will remain a primary objective. Furthermore, a deeper understanding of the nuanced interactions of these compounds with their biological targets and the broader signaling networks will be crucial for designing next-generation therapies with improved efficacy and reduced side effects. The exploration of novel drug delivery systems for benzhydrazide-based drugs also presents an exciting avenue for enhancing their therapeutic potential. The rich history of benzhydrazides serves as a powerful testament to the enduring value of fundamental chemical research in driving innovation in medicine.

References

- 1. Benzoyl hydrazine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Microtubule polymerase and processive plus-end tracking functions originate from distinct features within TOG domain arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 3-Bromo-4-chlorobenzhydrazide

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-chlorobenzhydrazide

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound, a compound often used in pharmaceutical research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of experimental work.

Compound Identification and Properties

This compound is a halogenated aromatic hydrazide. Below are its key identifying and physical properties.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 148993-18-4[1][2][3] |

| Molecular Formula | C₇H₆BrClN₂O[1][2] |

| Synonyms | 3-bromo-4-chlorobenzohydrazide, Benzoic acid, 3-bromo-4-chloro-, hydrazide[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 249.49 g/mol [1][3] |

| Physical Form | Solid[2] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in safe handling. This compound is classified with the following hazards:

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2A |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Storage Workflow

A systematic approach to handling this compound from receipt to disposal is essential. The following diagram outlines a logical workflow for this process.

References

Methodological & Application

Synthesis of Novel Hydrazone Derivatives from 3-Bromo-4-chlorobenzhydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel hydrazone derivatives synthesized from 3-Bromo-4-chlorobenzhydrazide. Hydrazones are a versatile class of compounds recognized for their wide range of pharmacological activities, making them promising candidates in drug discovery and development.[1]

Introduction

Hydrazones, characterized by the azomethine group (-NHN=CH-), have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The synthesis of novel hydrazone derivatives allows for the exploration of structure-activity relationships, potentially leading to the development of more potent and selective therapeutic agents. This protocol outlines the synthesis of a series of N'-(substituted benzylidene)-3-bromo-4-chlorobenzhydrazides and their subsequent biological evaluation.

Synthesis Workflow

The synthesis of novel hydrazone derivatives from this compound is a straightforward two-step process. The first step involves the synthesis of the hydrazide from the corresponding benzoic acid, followed by the condensation reaction with various substituted aldehydes to yield the final hydrazone derivatives.

References

Application Notes and Protocols: 3-Bromo-4-chlorobenzhydrazide as a Versatile Building Block for the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzhydrazide is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. The presence of the bromo and chloro substituents on the phenyl ring, combined with the reactive hydrazide moiety, offers a unique scaffold for the generation of novel molecules with significant potential in medicinal chemistry. This document provides an overview of the applications of this compound in the synthesis of key five-membered heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. These heterocyclic cores are prominent in many pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. Detailed experimental protocols for the synthesis of these heterocycles are provided, along with a summary of reported biological activities for analogous compounds.

Synthetic Applications

This compound serves as a key precursor for the synthesis of various five-membered aromatic heterocycles. The hydrazide functional group is readily cyclized with various one-carbon synthons to yield the desired heterocyclic ring systems.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. Alternatively, acid hydrazides can be reacted with various reagents to achieve the cyclization.

A general workflow for the synthesis of 1,3,4-oxadiazoles from this compound is depicted below.

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including antifungal, antiviral, and anticancer effects. A common method for their synthesis involves the reaction of acid hydrazides with isothiocyanates to form thiosemicarbazide intermediates, which are then cyclized under basic conditions.

The synthetic pathway to 1,2,4-triazole-3-thiones is illustrated in the following diagram.

Caption: Synthesis of 1,2,4-triazole-3-thiones.

Synthesis of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are known to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. A straightforward synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides in the presence of a strong acid.

The general scheme for the synthesis of 1,3,4-thiadiazoles is shown below.

Caption: Synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Protocols

The following are generalized protocols for the synthesis of heterocyclic compounds starting from this compound. These protocols are based on established methods for similar benzhydrazides and may require optimization for specific substrates.

Protocol 1: Synthesis of 2-(3-Bromo-4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles

Step 1: Synthesis of N'-Aryliden-3-bromo-4-chlorobenzhydrazide (Hydrazone Intermediate)

-

To a solution of this compound (1 mmol) in ethanol (20 mL), add the appropriate aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.

Step 2: Oxidative Cyclization to 2,5-Disubstituted 1,3,4-oxadiazole

-

A mixture of the N'-aryliden-3-bromo-4-chlorobenzhydrazide (1 mmol), iodine (1.2 mmol), and yellow mercuric oxide (1.2 mmol) in dry diethyl ether (50 mL) is stirred at room temperature.

-

The reaction mixture is stirred for 3-4 hours until the initial color disappears.

-

The inorganic salts are filtered off and the filtrate is washed successively with 5% potassium iodide solution, 10% sodium thiosulfate solution, and water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(3-bromo-4-chlorophenyl)-5-aryl-1,3,4-oxadiazole.

Protocol 2: Synthesis of 5-(3-Bromo-4-chlorophenyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones

Step 1: Synthesis of 1-(3-Bromo-4-chlorobenzoyl)-4-arylthiosemicarbazide

-

A mixture of this compound (10 mmol) and the appropriate aryl isothiocyanate (10 mmol) in ethanol (50 mL) is refluxed for 2-4 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the thiosemicarbazide derivative.

Step 2: Cyclization to 1,2,4-triazole-3-thione

-

The 1-(3-bromo-4-chlorobenzoyl)-4-arylthiosemicarbazide (5 mmol) is dissolved in a 2N sodium hydroxide solution (25 mL).

-

The mixture is refluxed for 4-6 hours.

-

After cooling, the solution is acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield the pure 5-(3-bromo-4-chlorophenyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1]

Protocol 3: Synthesis of 5-(3-Bromo-4-chlorophenyl)-N-aryl-1,3,4-thiadiazol-2-amines

-

To a solution of 1-(3-bromo-4-chlorobenzoyl)-4-arylthiosemicarbazide (prepared as in Protocol 2, Step 1) (2 mmol) in cold concentrated sulfuric acid (10 mL), the mixture is stirred at room temperature for 1-2 hours.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water until neutral, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to give the desired 5-(3-bromo-4-chlorophenyl)-N-aryl-1,3,4-thiadiazol-2-amine.

Biological Activities and Data Presentation

Derivatives of this compound are expected to exhibit a range of biological activities, drawing from the known bioactivity of the parent heterocyclic systems and the influence of the halogen substituents. While specific data for derivatives of this compound is emerging, data from closely related analogues provides valuable insights into their potential.

Antimicrobial Activity

Many 1,3,4-oxadiazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives have demonstrated significant activity against a variety of bacterial and fungal strains. The presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial potency. For instance, thiosemicarbazides derived from 3-chlorobenzhydrazide and their cyclized 1,2,4-triazole products have shown good activity against various microorganisms.[1]

Table 1: Representative Antimicrobial Activity of Related Heterocyclic Compounds

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Thienyl-substituted heterocycles | Staphylococcus aureus | Moderate to good | [2][3] |

| Thienyl-substituted heterocycles | Escherichia coli | Moderate to good | [2][3] |

| Thienyl-substituted heterocycles | Candida albicans | Moderate to good | [2][3] |

| 1-(3-chlorobenzoyl)-4-arylthiosemicarbazides | Gram-positive bacteria | Good activity | [1] |

| 4-aryl-5-(3-chlorophenyl)-1,2,4-triazole-3-thiones | Gram-positive bacteria | Good activity | [1] |

Anticancer Activity

Heterocycles such as oxadiazoles and triazoles are integral scaffolds in the design of novel anticancer agents. They can act through various mechanisms, including kinase inhibition and apoptosis induction. Stilbene derivatives containing heterocyclic moieties have shown promising anticancer activity against cell lines like PC-3 and MCF-7.[4] Similarly, benzodiazine heterocycles, which share structural similarities with the phenyl-heterocycle motif, are being explored as potent anticancer agents through kinase inhibition.[5][6]

Table 2: Representative Anticancer Activity of Related Heterocyclic Compounds

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Stilbene-heterocycle hybrids | PC-3 (Prostate) | 12.38 ± 6.83 | [4] |

| Stilbene-heterocycle hybrids | MCF-7 (Breast) | 14.52 ± 2.21 | [4] |

| Phthalazine derivatives | HepG2 (Liver) | 3.97 | [6] |

| Phthalazine derivatives | HCT-116 (Colon) | 4.83 | [6] |

| Phthalazine derivatives | MCF-7 (Breast) | 4.58 | [6] |

| Quinazoline derivatives | HepG2 (Liver) | 11.23 | [6] |

| Quinazoline derivatives | HCT-116 (Colon) | 10.12 | [6] |

| Quinazoline derivatives | MCF-7 (Breast) | 13.92 | [6] |

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a variety of biologically active heterocyclic compounds. The synthetic protocols provided herein offer a foundation for the exploration of novel 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles derived from this starting material. The promising antimicrobial and anticancer activities reported for analogous compounds underscore the potential of this scaffold in drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. research.biust.ac.bw [research.biust.ac.bw]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromo-4-chlorobenzhydrazide in Agrochemical Research

Abstract

This technical guide provides a comprehensive overview of the potential applications of 3-Bromo-4-chlorobenzhydrazide in the field of agrochemical research. While direct efficacy data for this specific molecule is emerging, its structural similarity to known bioactive benzhydrazide and diacylhydrazine derivatives suggests its potential as a lead compound for the development of novel insecticides, fungicides, and herbicides. This document outlines the synthesis of this compound, discusses its potential mechanisms of action based on analogous compounds, and provides detailed, field-proven protocols for its evaluation as an agrochemical agent. These application notes are intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Introduction: The Potential of Benzhydrazides in Agrochemicals

Benzhydrazide and its derivatives represent a significant class of compounds in the development of agrochemicals due to their diverse biological activities.[1] Many derivatives have been synthesized and evaluated for their insecticidal, fungicidal, nematicidal, and herbicidal properties.[1][2] The core benzhydrazide scaffold can be readily modified to optimize activity against specific targets, making it a versatile platform for lead discovery and optimization in agrochemical research.

This compound (CAS No: 148993-18-4) is a halogenated benzhydrazide derivative.[3][4][5] Its chemical structure, featuring bromine and chlorine substitutions on the benzene ring, suggests the potential for significant biological activity. Halogenation is a common strategy in agrochemical design to enhance the efficacy and metabolic stability of a molecule. While this compound is commercially available as a research chemical and building block for protein degraders, its direct application in agrochemical screening is an area of active investigation.[4] This guide provides a framework for exploring its potential in this domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 148993-18-4 | [3] |

| Molecular Formula | C₇H₆BrClN₂O | [3][4] |

| Molecular Weight | 249.49 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Synonyms | 3-bromo-4-chlorobenzohydrazide; Benzoic acid, 3-bromo-4-chloro-, hydrazide | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-bromo-4-chlorobenzoic acid.

Step 1: Esterification of 3-Bromo-4-chlorobenzoic acid

The carboxylic acid is first converted to its methyl ester, methyl 3-bromo-4-chlorobenzoate. This is a standard esterification reaction, often carried out using methanol in the presence of an acid catalyst like sulfuric acid, or by reacting the acid with a methylating agent.

Step 2: Hydrazinolysis of the Methyl Ester

The resulting methyl ester is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine displaces the methoxy group to form the desired this compound. The reaction is typically carried out in a suitable solvent like ethanol.

References

Application Note & Protocol: A Validated Method for the N'-Acylation of 3-Bromo-4-chlorobenzhydrazide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a detailed, field-proven protocol for the N'-acylation of 3-bromo-4-chlorobenzhydrazide. This transformation is a cornerstone reaction for the synthesis of a wide array of biologically active molecules, including precursors to 1,3,4-oxadiazoles and other heterocyclic systems.[1] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology designed for high reproducibility, and offer expert insights into critical process parameters. The protocol emphasizes a self-validating framework through in-process monitoring and robust purification strategies, ensuring the generation of high-purity N'-acyl-3-bromo-4-chlorobenzhydrazide derivatives for downstream applications in drug discovery and development.

Scientific Introduction & Significance

Hydrazides and their acylated derivatives, known as acylhydrazones, represent a privileged class of compounds in medicinal chemistry.[1] They serve as versatile synthons for constructing complex heterocyclic scaffolds and exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The this compound core is of particular interest due to the influence of its halogen substituents on the molecule's lipophilicity and electronic properties, which can significantly modulate biological activity.

The N'-acylation of this hydrazide is a critical initial step to generate N,N'-diacylhydrazine intermediates. These intermediates are not only biologically active in their own right but are also the direct precursors for cyclodehydration reactions to form 2,5-disubstituted 1,3,4-oxadiazoles.[4][5][6] The 1,3,4-oxadiazole ring is a valued bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[6] Therefore, a robust and well-understood protocol for the initial acylation step is paramount for the successful synthesis of these high-value compounds.

Reaction Overview and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The terminal nitrogen atom (-NH2) of the benzhydrazide is the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Anhydrous conditions are critical, as acyl chlorides readily hydrolyze in the presence of water.[7] A tertiary amine base, such as triethylamine or pyridine, is employed as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

General Reaction Scheme:

-

Reactants: this compound and a selected Acyl Chloride (R-COCl).

-

Product: N'-Acyl-3-bromo-4-chlorobenzhydrazide.

-

Byproduct: Triethylammonium chloride (or similar, depending on the base used).

Mechanism Visualization

The following diagram illustrates the key steps in the nucleophilic acyl substitution pathway.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Detailed Experimental Protocol

This protocol describes the synthesis of N'-(benzoyl)-3-bromo-4-chlorobenzhydrazide as a representative example. The methodology can be adapted for various acyl chlorides with minor modifications.

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Amount Used (Example) | Source/Grade |

| This compound | 249.49 | 1.0 | 2.49 g (10 mmol) | Commercially available[8] |

| Benzoyl Chloride | 140.57 | 1.1 | 1.55 g (11 mmol) | Reagent Grade, >99% |

| Triethylamine (Et3N) | 101.19 | 1.5 | 2.1 mL (15 mmol) | Anhydrous, >99.5% |

| Dichloromethane (DCM) | 84.93 | - | 100 mL | Anhydrous, >99.8% |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed | Lab Stock |

| Saturated Sodium Bicarbonate (NaHCO3) | - | - | As needed | Lab Stock |

| Brine (Saturated NaCl) | - | - | As needed | Lab Stock |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | As needed | Reagent Grade |

| TLC Plates | - | - | As needed | Silica Gel 60 F254 |

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental procedure, from initial setup to final product analysis.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: Place a magnetic stir bar into a 250 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon). This ensures strictly anhydrous conditions, which are crucial for preventing hydrolysis of the acyl chloride.[7]

-

Reagent Addition: To the flask, add this compound (2.49 g, 10 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension until the solid is mostly dissolved. Add triethylamine (2.1 mL, 15 mmol) via syringe.

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0-5 °C. Cooling is essential to control the initial exotherm of the reaction upon adding the highly reactive acyl chloride.